

N-p-Tosylglycine: A Robust Protecting Group for Amines in Organic Synthesis

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Compound of Interest

Compound Name: *N-p-Tosylglycine*

Cat. No.: *B554631*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.^[1] Amines, being nucleophilic and basic, often necessitate temporary masking to prevent undesirable side reactions.^[1] The p-toluenesulfonyl (tosyl) group is a well-established protecting group for amines, forming stable sulfonamides that are resilient to a wide range of reaction conditions.^{[2][3][4]} **N-p-Tosylglycine**, a derivative of glycine, offers a unique platform for amine protection, combining the robustness of the tosyl group with the potential for diverse applications. This document provides detailed application notes and protocols for the synthesis of **N-p-Tosylglycine** and its application as a protecting group for primary and secondary amines.

Data Presentation

Table 1: Synthesis of **N-p-Tosylglycine**

Reactants	Reagent/Solvent	Reaction Conditions	Product	Yield	Melting Point (°C)
Glycine, p-toluenesulfonyl chloride	Sodium carbonate, Water	-5°C to room temperature, 4 hours	N-p-Tosylglycine	~99%	147-149

Data synthesized from available literature.[\[5\]](#)[\[6\]](#)

Table 2: General Conditions for Amine Protection with **N-p-Tosylglycine**

Substrate	Activating Agent for N-p-Tosylglycine	Base	Solvent	Reaction Conditions	Product
Primary/Secondary Amine	Thionyl chloride (SOCl ₂) or Oxalyl chloride	Pyridine or Triethylamine	Dichloromethane (DCM) or Tetrahydrofuran (THF)	0°C to room temperature	N-(p-Tosylglycyl)amide

Table 3: Deprotection Methods for N-Tosyl Amides

Reagent	Conditions	Substrate Compatibility	Notes
Sodium in liquid ammonia	-78°C	Not compatible with many functional groups	Traditional, harsh conditions
HBr/phenol	70°C	Cleaves many other protecting groups	Strong acid
Reductive cleavage (e.g., Sml_2)	Room temperature	Milder than Na/NH_3	Requires prior activation of the sulfonamide
Photochemical electron transfer	UV light, sensitizer	Good functional group tolerance	Mild conditions, but requires specialized equipment

Note: The deprotection of the N-(p-Tosylglycyl) group is expected to follow the general principles of N-tosyl amide cleavage, as specific protocols for the former are not widely documented.

Experimental Protocols

Protocol 1: Synthesis of N-p-Tosylglycine

This protocol describes the synthesis of the protecting group agent, **N-p-Tosylglycine**, from glycine and p-toluenesulfonyl chloride.[\[5\]](#)

Materials:

- Glycine
- p-Toluenesulfonyl chloride (TsCl)
- Sodium carbonate (Na_2CO_3)
- Deionized water

- 20% Aqueous hydrochloric acid (HCl)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Thin Layer Chromatography (TLC) plate
- Büchner funnel and filter paper
- Desiccator

Procedure:

- In a round-bottom flask, dissolve glycine (1.0 eq) and sodium carbonate (1.2 eq) in deionized water.
- Cool the solution to -5°C using an ice-salt bath with continuous stirring.
- Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 1 hour, maintaining the temperature at -5°C .
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.
- Monitor the reaction progress by TLC (eluent: 1:9 MeOH/DCM).
- Upon completion, acidify the reaction mixture to pH 2 with 20% aqueous HCl. A white precipitate will form.
- Collect the precipitate by vacuum filtration using a Büchner funnel.
- Wash the solid with cold deionized water.

- Dry the product, **N-p-Tosylglycine**, in a desiccator.

Protocol 2: Protection of an Amine with N-p-Tosylglycine

This protocol outlines a general procedure for the protection of a primary or secondary amine using **N-p-Tosylglycine**, which is first converted to its acyl chloride.

Materials:

- **N-p-Tosylglycine**
- Thionyl chloride (SOCl_2) or Oxalyl chloride
- Primary or secondary amine
- Pyridine or Triethylamine
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Drying tube
- Separatory funnel
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Silica gel for column chromatography

Procedure: Part A: Synthesis of N-p-Tosylglycyl chloride

- In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend **N-p-Tosylglycine** (1.0 eq) in anhydrous DCM.
- Add thionyl chloride (1.2 eq) dropwise at room temperature.
- Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by the cessation of gas evolution).
- Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude N-p-Tosylglycyl chloride, which can be used directly in the next step.

Part B: Amine Protection

- Dissolve the primary or secondary amine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a separate round-bottom flask under an inert atmosphere.
- Cool the solution to 0°C in an ice bath.
- Dissolve the crude N-p-Tosylglycyl chloride from Part A in anhydrous DCM and add it dropwise to the amine solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction with water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the N-(p-Tosylglycyl) protected amine.

Protocol 3: Deprotection of the N-(p-Tosylglycyl) Group

This protocol describes a classical method for the cleavage of N-tosyl amides using sodium in liquid ammonia. Caution: This procedure involves hazardous materials and should be performed in a well-ventilated fume hood by trained personnel.

Materials:

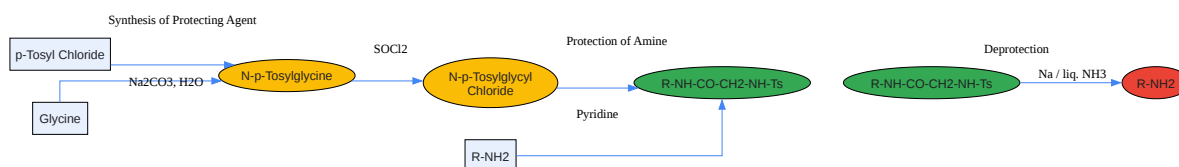
- N-(p-Tosylglycyl) protected amine
- Anhydrous liquid ammonia (NH_3)
- Sodium metal
- Anhydrous tetrahydrofuran (THF)
- Ammonium chloride
- Dry ice/acetone condenser
- Three-neck round-bottom flask
- Magnetic stirrer

Procedure:

- Set up a three-neck round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a stopper.
- Cool the flask to -78°C and condense liquid ammonia into it.
- Dissolve the N-(p-Tosylglycyl) protected amine (1.0 eq) in a minimal amount of anhydrous THF and add it to the liquid ammonia.
- Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.
- Stir the reaction at -78°C for 1-2 hours.

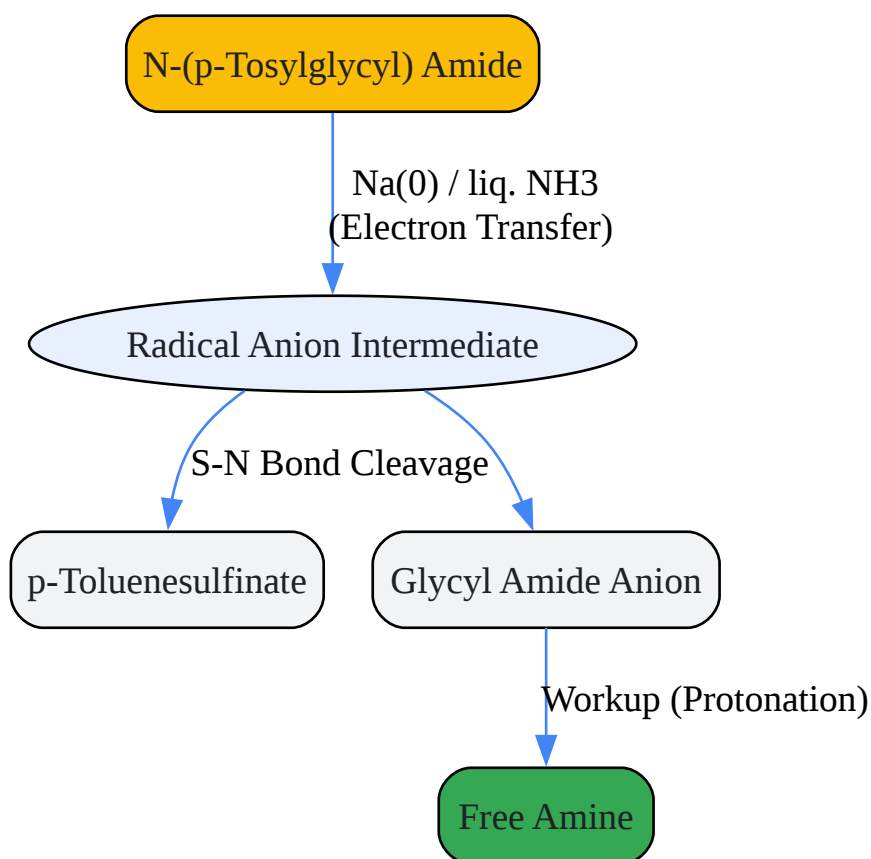
- Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
- Allow the ammonia to evaporate overnight in the fume hood.
- Dissolve the residue in water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) to obtain the deprotected amine.

Mandatory Visualizations



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Caption: Workflow for Amine Protection using **N-p-Tosylglycine**.



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Caption: Putative Deprotection Pathway of N-Tosyl Amides.

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